5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(4-Methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core structure. This compound features a pyrido[2,3-d]pyrimidine-2,4-dione scaffold substituted with a 4-methoxyphenyl group at position 5 and methyl groups at positions 1 and 2. Pyridopyrimidine derivatives are widely studied for their diverse biological activities, including herbicidal, antimicrobial, and enzyme inhibitory properties . The presence of electron-donating methoxy and methyl substituents in this compound likely influences its electronic properties and intermolecular interactions, which are critical for its reactivity and binding affinity toward biological targets.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18-14-13(15(20)19(2)16(18)21)12(8-9-17-14)10-4-6-11(22-3)7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYAJVOCRBDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 5-(4-hydroxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of partially or fully reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of halogenated derivatives such as 5-(4-bromophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes or receptors can be harnessed for the treatment of diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Computational Comparisons
*Theoretical values estimated based on analogous compounds in .
- HOMO-LUMO Trends : The target compound’s methoxyphenyl group directs HOMO density toward the aromatic ring, similar to compound B (), whereas methyl/ethyl substituents (e.g., 2n) localize HOMO on the bicyclic core. Smaller ΔE values (e.g., 3.91 eV in 6b) correlate with higher reactivity in charge-transfer interactions .
Biological Activity
5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on various studies and findings.
- Molecular Formula: C16H16N4O3
- Molecular Weight: 312.32 g/mol
- CAS Number: 941884-02-2
This compound has been identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell growth. Inhibition of eEF-2K can lead to reduced cancer cell proliferation.
Key Findings:
- Inhibition Potency: The compound exhibits an IC50 value of approximately 420 nM against eEF-2K, indicating significant potency in inhibiting this kinase in vitro .
- Cell Line Studies: In studies involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a notable decrease in eEF-2K activity .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity: The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, it was part of a series of pyrido[2,3-d]pyrimidine derivatives that were evaluated for their anticancer properties.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | 420 | MDA-MB-231 |
| Compound 9 | 930 | MDA-MB-231 |
Structure-Activity Relationship (SAR)
The structure of the compound is crucial for its biological activity. Modifications to different regions of the pyrido[2,3-d]pyrimidine scaffold can significantly impact its efficacy.
Notable Modifications:
- The presence of an ethyl group at R1 and a CONH2 group at R2 enhances the inhibitory activity against eEF-2K.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several pyrido[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among these derivatives, this compound showed superior inhibition of eEF-2K compared to others .
- In Vitro Studies : The compound was tested against various cancer cell lines including MCF-7 and A549. It demonstrated potent cytotoxicity with lower IC50 values compared to standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step routes, such as cyclocondensation of substituted pyrimidine precursors with aryl aldehydes under reflux conditions (e.g., acetonitrile or ethanol, 70–80°C for 6–12 hours). Palladium-catalyzed cross-coupling reactions may be employed for introducing methoxyphenyl groups, requiring inert atmospheres to prevent oxidation . Optimization focuses on solvent polarity (DMF for polar intermediates), temperature control (reflux vs. room temperature), and purification via column chromatography .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Answer : Analytical methods include:
- NMR spectroscopy : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and methyl group integration .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calc. 365.1, observed 365.0) .
Q. What are the primary biological targets or assays used to evaluate its therapeutic potential?
- Answer : Initial screens focus on enzyme inhibition (e.g., tyrosine kinases) and cytotoxicity assays (MTT tests on cancer cell lines like HeLa or MCF-7). Binding affinity is quantified via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and physicochemical properties?
- Answer : SAR studies highlight critical roles of substituents:
| Substituent | Impact | Source |
|---|---|---|
| 4-Methoxyphenyl | Enhances π-π stacking with hydrophobic enzyme pockets | |
| Methyl groups at N1/N3 | Improve metabolic stability by reducing CYP450 oxidation | |
| Halogen substitution (e.g., Cl) | Increases cytotoxicity but may reduce solubility | |
| Advanced optimization involves computational docking (AutoDock Vina) to predict binding modes . |
Q. How can contradictory data from different studies on reaction yields or bioactivity be resolved?
- Answer : Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (DMF) vs. ethanol alter reaction kinetics .
- Biological assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify significant differences in IC50 values .
Q. What advanced techniques are used to study its interaction with DNA or enzymes?
- Answer :
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
- X-ray crystallography : Resolves 3D binding modes in enzyme active sites (e.g., kinase domains) .
- Molecular dynamics simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
- Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing thermal homogeneity. For example, cyclocondensation at 100°C under 300 W irradiation achieves >80% yield in acetonitrile .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step syntheses of pyridopyrimidine derivatives?
- Answer :
- Intermediate purification : Use flash chromatography after each step to remove side products .
- Catalyst optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for higher cross-coupling efficiency .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
Q. How are solubility issues addressed in pharmacological studies?
- Answer :
- Co-solvent systems : Use DMSO:PBS (1:9) for in vitro assays .
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
